

Investigating the Oral Bioavailability of DPM-1001: A Technical Guide

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Compound of Interest

Compound Name: DPM-1001

Cat. No.: B12372842

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Introduction

DPM-1001 has emerged as a promising therapeutic candidate due to its potent and selective inhibition of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of insulin and leptin signaling pathways.^{[1][2]} A critical determinant of its clinical viability is its ability to be administered orally. This technical guide provides a comprehensive overview of the available preclinical data on the oral bioavailability of **DPM-1001**, detailing experimental methodologies, summarizing key findings, and illustrating the underlying mechanism of action.

Quantitative Data Summary

Preclinical studies have consistently demonstrated that **DPM-1001** is orally bioavailable.^{[3][4]} In animal models of diet-induced obesity, both oral and intraperitoneal administration of **DPM-1001** resulted in comparable therapeutic effects, underscoring its efficient absorption from the gastrointestinal tract.^[5] While specific pharmacokinetic parameters such as C_{max}, T_{max}, and AUC from dedicated oral bioavailability studies are not extensively detailed in the public domain, the qualitative evidence from efficacy studies strongly supports its characterization as an orally active compound.

Parameter	Finding	Source
Oral Bioavailability	Described as a potent, selective, and orally bioavailable inhibitor of PTP1B.	[1][3][6]
In Vivo Efficacy (Oral)	Oral administration (5 mg/kg, once daily) in mice with diet-induced obesity led to weight loss and improved insulin and leptin signaling.	[3]
Comparative Efficacy	Oral and intraperitoneal administration produced equivalent therapeutic outcomes in obese animal models.	[5]
Blood-Brain Barrier	Orally available DPM-1001 has been shown to cross the blood-brain barrier in preclinical models.	[7][8]

Experimental Protocols

The following is a representative experimental protocol for assessing the in vivo efficacy of orally administered **DPM-1001**, based on methodologies described in published preclinical studies.

In Vivo Efficacy Study in a Diet-Induced Obesity Mouse Model

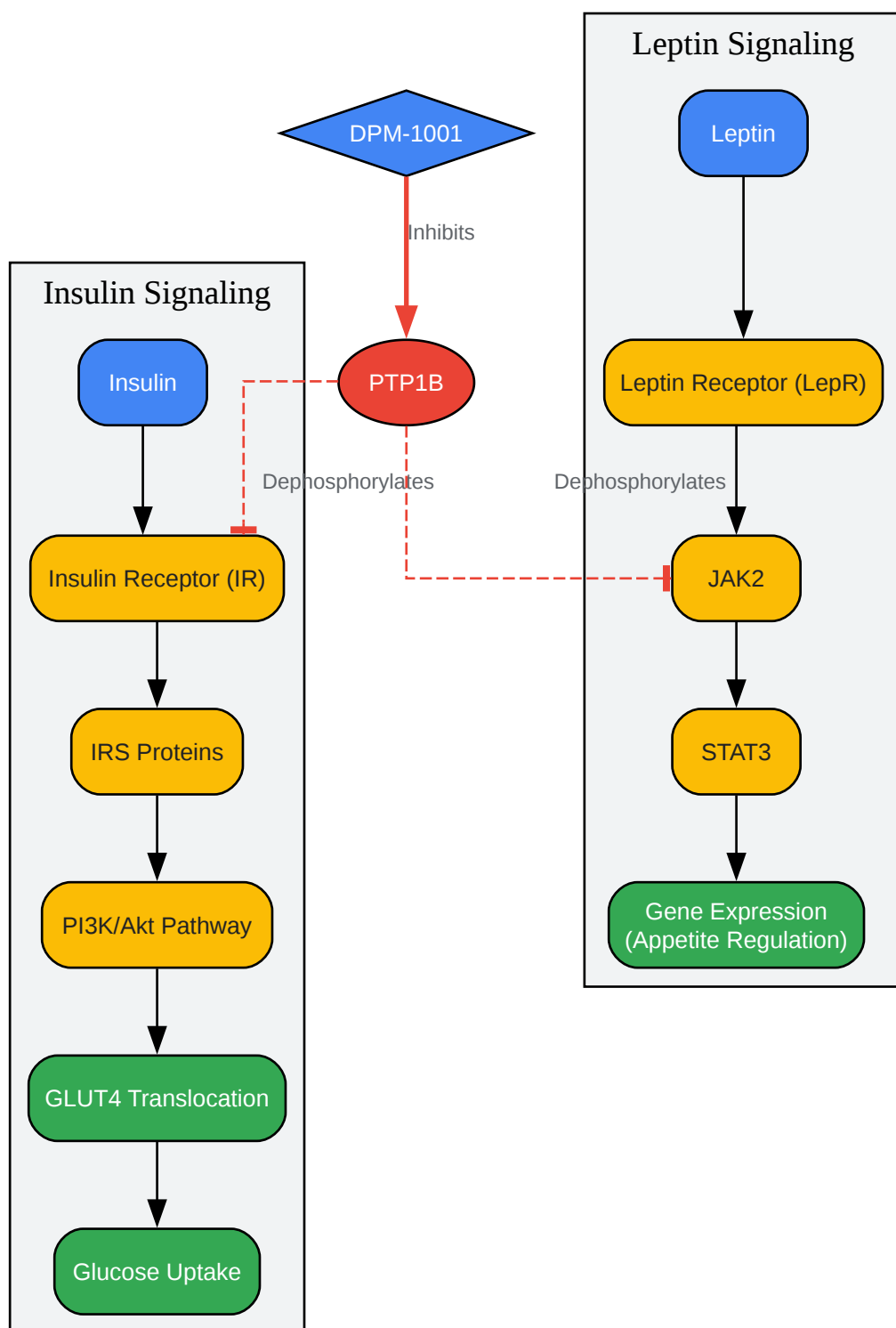
- **Animal Model:** Male C57BL/6J mice are typically used. Obesity is induced by feeding a high-fat diet (e.g., 60% kcal from fat) for a specified period (e.g., 12-16 weeks) until a significant increase in body weight compared to control mice on a standard chow diet is observed.
- **Compound Formulation and Administration:**

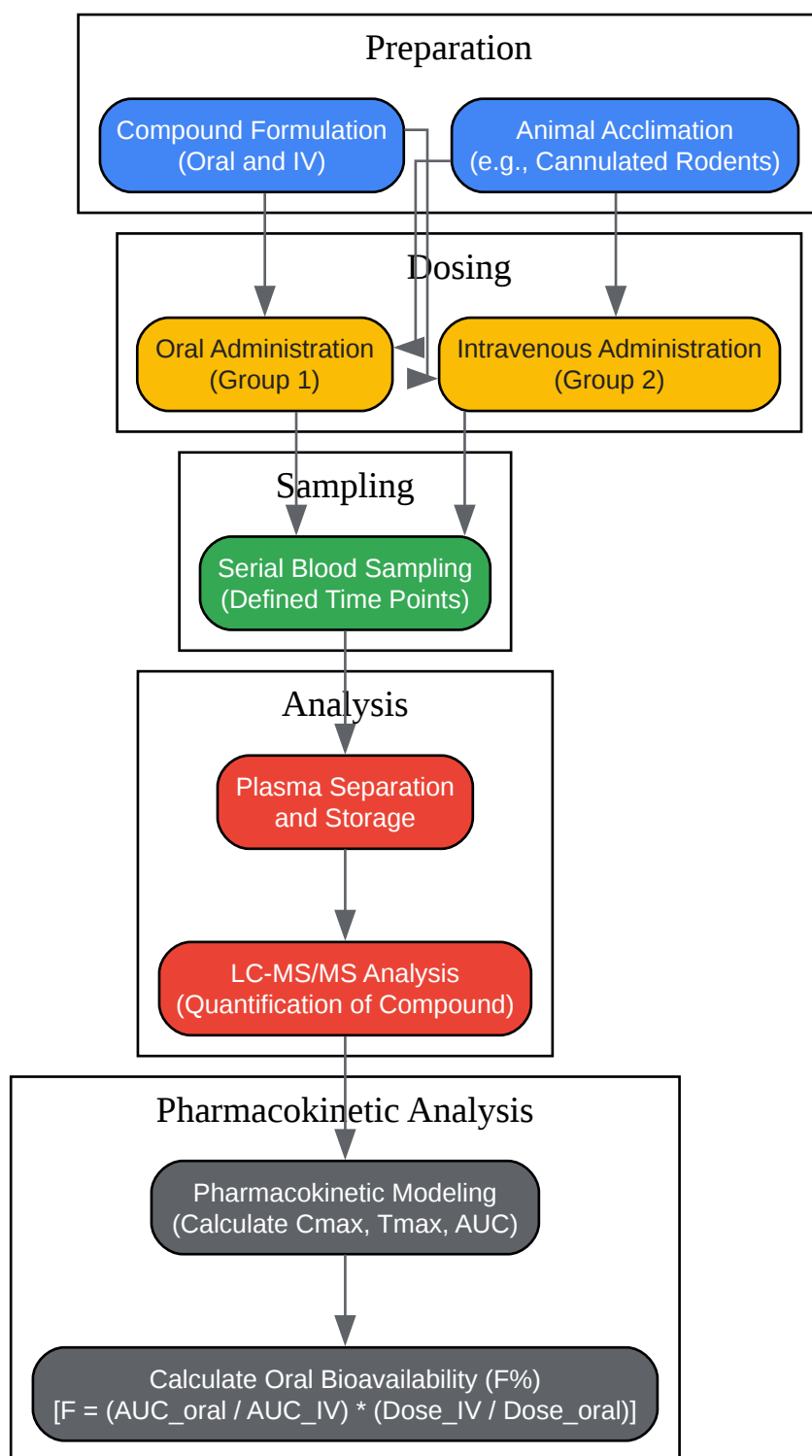
- Vehicle: **DPM-1001** can be formulated for oral administration in a suitable vehicle such as corn oil or a solution containing DMSO, PEG300, Tween-80, and saline.
- Dosing: A typical dose used in efficacy studies is 5 mg/kg of body weight.[3]
- Administration: The formulation is administered once daily via oral gavage. A control group receives the vehicle only.
- Study Duration: The treatment period can range from several weeks to months, for example, 50 days, to observe significant effects on body weight, glucose tolerance, and insulin sensitivity.[3]
- Endpoint Measurements:
 - Body Weight: Monitored regularly (e.g., daily or weekly).
 - Food Intake: Measured to assess if the effects on body weight are due to changes in appetite.
 - Glucose and Insulin Tolerance Tests (GTT and ITT): Performed at baseline and at the end of the study to evaluate improvements in glucose metabolism and insulin sensitivity.
 - Plasma Analysis: Blood samples are collected to measure plasma levels of insulin, leptin, and other relevant biomarkers.
 - Tissue Analysis: At the end of the study, tissues such as the liver, adipose tissue, and muscle may be collected for further analysis of signaling pathways (e.g., phosphorylation status of insulin and leptin receptors).

Mechanism of Action and Signaling Pathway

DPM-1001 exerts its therapeutic effects by inhibiting PTP1B. PTP1B dephosphorylates and thereby inactivates the insulin receptor (IR) and the leptin receptor-associated Janus kinase 2 (JAK2).[2] By inhibiting PTP1B, **DPM-1001** enhances the phosphorylation of these key signaling molecules, leading to amplified downstream signaling. This results in improved glucose uptake and utilization, as well as a reduction in appetite and an increase in energy expenditure.[1][6]

Additionally, **DPM-1001** is a copper chelator, a property that enhances its inhibitory potency against PTP1B.^{[1][4]} Its uncharged nature, in contrast to its parent compound trodusquemine, facilitates its ability to cross cellular membranes, contributing to its oral bioavailability.





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